molecular formula C9H7BrN2O B2480835 5-Bromo-8-methoxyquinazoline CAS No. 1219130-47-8

5-Bromo-8-methoxyquinazoline

Cat. No. B2480835
CAS RN: 1219130-47-8
M. Wt: 239.072
InChI Key: CCIJNDWDLAJOLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-8-methoxyquinazoline (5-Br-8-MQ) is a quinazoline derivative that has been studied for its potential applications in various scientific research fields. 5-Br-8-MQ is a heterocyclic compound, containing both nitrogen and bromine atoms. It is known to be a powerful inhibitor of several enzymes, and has been used to study enzyme inhibition and enzyme-substrate interactions. 5-Br-8-MQ is also used as a fluorescent probe in biochemical research, as well as in imaging techniques.

Scientific Research Applications

Synthesis and Chemical Processes

  • 5-Bromo-8-methoxyquinazoline has been utilized in the synthesis of various compounds. For instance, Nishimura and Saitoh (2016) improved the synthesis of 5-bromo-2-methylamino-8-methoxyquinazoline, a key intermediate in drug discoveries, by introducing a telescoping process which enhanced the yield and maintained purity (Nishimura & Saitoh, 2016).

Biological Activities and Drug Development

  • In the context of antimicrobial and anti-inflammatory activities, Al-Abdullah et al. (2014) synthesized novel S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols and tested them for activity against various bacteria and fungi. Some of these compounds displayed potent antibacterial activity (Al-Abdullah et al., 2014).

Antitumor and Cytotoxic Properties

  • Renault et al. (1983) researched 5,8-quinazolinediones, including 5-amino-6-methoxyquinazoline, for antitumoral properties. They found that 6,7-bis(1-aziridinyl)-5,8-quinazolinedione exhibited high cytotoxic activity against certain cancer cells (Renault et al., 1983).

Enzyme Inhibition for Therapeutic Applications

  • Griffin et al. (1998) synthesized a series of quinazolinones, including 8-methoxyquinazolinones, to inhibit the DNA repair enzyme poly(ADP-ribose) polymerase (PARP). These compounds were tested for their inhibitory activity in leukemia cells, with certain substituents enhancing their potency (Griffin et al., 1998).

Antimicrobial and Antifungal Activities

  • Thomas et al. (2010) synthesized a series of methanamine derivatives starting from 4-methoxyaniline, which demonstrated moderate to very good antibacterial and antifungal activities against pathogenic strains (Thomas, Adhikari, & Shetty, 2010).

Fluorescence and Chemosensing Applications

  • Weng Hui-ping (2010) synthesized a fluorescent reagent combining 8-aminoquinoline with a triazene group for detecting trace amounts of Cu2+ ions in food samples, indicating the potential of this compound derivatives in chemosensing applications (Weng Hui-ping, 2010).

Antioxidant Properties

  • Li et al. (2011) isolated bromophenols, including compounds related to this compound, from marine algae, which exhibited potent antioxidant activities stronger than standard antioxidants (Li, Li, Gloer, & Wang, 2011).

properties

IUPAC Name

5-bromo-8-methoxyquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-13-8-3-2-7(10)6-4-11-5-12-9(6)8/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCIJNDWDLAJOLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Br)C=NC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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